molecular formula C18H20N2O2 B2875923 2-benzyl-N-phenylmorpholine-4-carboxamide CAS No. 1329383-33-6

2-benzyl-N-phenylmorpholine-4-carboxamide

Cat. No.: B2875923
CAS No.: 1329383-33-6
M. Wt: 296.37
InChI Key: RPBNBBZCRFBLSE-UHFFFAOYSA-N
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Description

“2-benzyl-N-phenylmorpholine-4-carboxamide” is a chemical compound with the molecular formula C18H20N2O2 . It is related to “2-phenylmorpholine-4-carboxamide”, which has a molecular weight of 206.24 .


Molecular Structure Analysis

The molecular structure of “2-phenylmorpholine-4-carboxamide”, a related compound, includes a urea-type NC=ON moiety that is inclined to the phenyl ring by 42.88 Å, and the morpholine ring has a chair conformation .

Scientific Research Applications

Synthesis and Material Applications

Research on related chemical structures has focused on the synthesis and properties of novel polyamides and benzamides, demonstrating their potential in creating materials with specific desirable characteristics. For instance, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides with flexible main-chain ether linkages, showing their solubility in various solvents and their potential for creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000). Similarly, Yokozawa et al. (2002) developed a chain-growth polycondensation method for synthesizing well-defined aromatic polyamides, leading to materials with controlled molecular weight and low polydispersity, which is crucial for specific application requirements (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Molecular Interactions and Drug Design

On the molecular interaction front, Chaudhari and Suryaprakash (2012) investigated the hydrogen bonding between benzamide and carboxylic acid groups, providing valuable insights for drug design and molecular recognition (Chaudhari & Suryaprakash, 2012). Additionally, the research on benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase by White et al. (2000) underlines the role of benzamide derivatives in developing resistance-modifying agents for enhancing cancer treatment efficacy (White et al., 2000).

Catalysis and Chemical Transformations

The work of Li, Yuan, and Wang (2012) on the palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation showcases the utility of benzamide derivatives in facilitating complex chemical transformations, important for pharmaceutical synthesis and material science (Li, Yuan, & Wang, 2012).

Properties

IUPAC Name

2-benzyl-N-phenylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(19-16-9-5-2-6-10-16)20-11-12-22-17(14-20)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBNBBZCRFBLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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